11beta-Prostaglandin F2alpha-Ethanolamide is a synthetic derivative of prostaglandin F2alpha, which is a bioactive lipid involved in various physiological processes. This compound is primarily utilized in scientific research due to its significant role in cellular signaling and potential therapeutic applications. It is classified under prostaglandins, which are a group of lipid compounds derived from fatty acids and have diverse hormone-like effects in animals.
11beta-Prostaglandin F2alpha-Ethanolamide is synthesized from prostaglandin F2alpha through a process known as esterification with ethanolamine. This compound belongs to the class of eicosanoids, specifically prostaglandins, which are characterized by their 20-carbon skeleton and cyclopentane ring structure. Prostaglandins are produced in various tissues and play critical roles in inflammation, pain modulation, and other biological functions .
The synthesis of 11beta-Prostaglandin F2alpha-Ethanolamide typically involves the following steps:
In an industrial setting, the synthesis follows similar routes but is optimized for larger scale production, often incorporating additional purification steps to ensure product quality.
The molecular formula for 11beta-Prostaglandin F2alpha-Ethanolamide is C22H35O5. The compound features a cyclopentane ring characteristic of prostaglandins, along with hydroxyl groups that contribute to its reactivity. The structural representation includes:
This structure allows it to interact effectively with specific receptors in biological systems .
11beta-Prostaglandin F2alpha-Ethanolamide can undergo several types of chemical reactions:
The primary target for 11beta-Prostaglandin F2alpha-Ethanolamide is the Prostaglandin F2alpha receptor. Upon binding to this receptor, the compound activates several biochemical pathways, notably the arachidonic acid metabolic pathway. This activation leads to various cellular effects, including:
These properties are critical for its handling in laboratory settings .
11beta-Prostaglandin F2alpha-Ethanolamide has numerous applications across different scientific fields:
This compound's diverse applications highlight its importance in both research and clinical contexts.
11β-PGF2α possesses a distinctive stereochemical configuration defined as 9α,11β-(15S)-trihydroxyprosta-(5Z,13E)-dien-1-oic acid. This structural identity differentiates it from classical PGF2α (9α,11α-PGF2α) through the inverted orientation of the hydroxyl group at carbon 11 (C11). While both isomers share the cyclopentane ring and carboxyl side chain characteristic of prostaglandins, the β-orientation at C11 creates a stereochemical divergence that profoundly influences its biological interactions and metabolic stability [3] [5].
Table 1: Structural Characteristics of 11β-PGF2α
Characteristic | 11β-PGF2α | Conventional PGF2α |
---|---|---|
IUPAC Name | 9α,11β-(15S)-trihydroxyprosta-(5Z,13E)-dien-1-oic acid | 9α,11α-(15S)-trihydroxyprosta-(5Z,13E)-dien-1-oic acid |
Hydroxyl Orientation | 9α, 11β | 9α, 11α |
Molecular Formula | C₂₀H₃₄O₅ | C₂₀H₃₄O₅ |
Molecular Weight | 354.48 g/mol | 354.48 g/mol |
CAS Registry Number | 38432-87-0 | 551-11-1 |
Key Distinguishing Feature | Inability to form butylboronate derivatives | Forms stable butylboronate derivatives |
Mass spectrometric analysis reveals that 11β-PGF2α shares an identical molecular weight and elemental composition with conventional PGF2α, necessitating chromatographic separation for accurate identification. The compound's unique configuration prevents the formation of butylboronate derivatives—a key analytical distinction from its 11α-counterpart. This property has become essential for its detection in complex biological matrices such as plasma and urine [3].
The biosynthesis of 11β-PGF2α occurs primarily through the enzymatic transformation of prostaglandin D2 (PGD2), establishing it as a significant metabolic endpoint in the prostaglandin cascade. This conversion is catalyzed by members of the aldo-keto reductase (AKR) superfamily, with AKR1C3 (prostaglandin F synthase) playing the predominant role in human tissues. The reaction requires NADPH as a cofactor and proceeds via stereospecific reduction of the C11 ketone group in PGD2, yielding the 11β-hydroxy configuration characteristic of this isomer [2] [3].
The enzymatic pathway exhibits tissue-specific expression patterns:
Table 2: Biosynthetic Pathways of 11β-PGF2α
Pathway Type | Primary Catalysts | Cofactor Requirements | Major Products |
---|---|---|---|
Enzymatic | AKR1C3 (Prostaglandin F Synthase) | NADPH-dependent | Exclusive 11β-PGF2α production |
Non-enzymatic | Serum albumin (minor catalysis) | pH-dependent spontaneous isomerization | Multiple PGF2α isomers including 11β-PGF2α |
Cellular Origins | Hepatocytes, Mammary epithelium, Mast cells | Cytosolic NADPH pool | Tissue-specific metabolite profiles |
Once formed, 11β-PGF2α undergoes further metabolism through β-oxidation, yielding urinary derivatives including 2,3-dinor-11β-PGF2α. This terminal metabolite has gained clinical importance as a stable biomarker for mast cell activation disorders, as it retains the characteristic 11β-configuration while exhibiting enhanced urinary excretion compared to the parent compound [4].
The investigation of 11β-PGF2α has evolved through pivotal discoveries that established its biochemical significance and clinical relevance:
Initial Discovery and Structural Elucidation (1985): Researchers first identified and characterized 11β-PGF2α as the exclusive enzymatic transformation product of PGD2 in human liver preparations. This seminal work established its unique structure through chromatographic separation from PGF2α isomers and mass spectrometric analysis. The study also provided the first evidence of its biological activity by demonstrating dose-dependent blood pressure elevation in rat models following intravenous administration [3].
Pathophysiological Significance in Mastocytosis (1980s-1990s): Clinical investigations revealed dramatic elevations (up to 6634 ng/24 hours) of 11β-PGF2α and its dinor metabolite in urine samples from systemic mastocytosis patients during acute mast cell activation episodes. These findings established its role as a specific biomarker for mast cell disorders and informed diagnostic criteria later codified by the World Health Organization. The metabolite 2,3-dinor-11β-PGF2α demonstrated particular utility due to its stability and abundance in urine [3] [4].
Mechanistic Link to Cancer Biology (2010s): Research uncovered the AKR1C3/11β-PGF2α/FP receptor signaling axis in breast cancer pathogenesis. Studies demonstrated that AKR1C3-expressing tumors produce 11β-PGF2α, which activates FP receptors to stimulate ERK phosphorylation, CREB activation, and Slug transcription factor expression. This pathway promotes cancer cell survival and chemoresistance, establishing 11β-PGF2α as a mediator in tumor progression beyond its inflammatory roles [2].
Analytical Standardization and Diagnostic Implementation (2020s): The development of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods enabled precise quantification of 2,3-dinor-11β-PGF2α in clinical urine specimens. This advancement validated its utility as part of multi-marker diagnostic panels for mast cell activation disorders, significantly improving detection sensitivity when combined with N-methylhistamine and leukotriene E4 measurements [4].
Table 3: Historical Progression of 11β-PGF2α Research
Year | Milestone | Significance | References |
---|---|---|---|
1985 | First identification and structural characterization | Established 11β-PGF2α as a unique enzymatic metabolite of PGD2 | [3] |
1988 | Documentation in mastocytosis patients | Demonstrated clinical correlation with systemic mast cell activation | [3] [4] |
2015 | AKR1C3/FP receptor pathway discovery in breast cancer | Linked 11β-PGF2α to tumor progression and chemoresistance mechanisms | [2] |
2020 | Standardization of LC-MS/MS diagnostic assays | Enabled clinical implementation as a mast cell activation biomarker | [4] |
These historical advances transformed 11β-PGF2α from a biochemical curiosity to a functionally significant eicosanoid with established roles in human disease. Current research continues to explore its involvement in additional pathological contexts, including asthma pathogenesis where its presence in urine correlates with disease activity [5].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2